molecular formula C16H21N3O2 B2838780 3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one CAS No. 2034421-68-4

3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2838780
CAS No.: 2034421-68-4
M. Wt: 287.363
InChI Key: DBFCOIFXFZMEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzimidazole intermediate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined benzimidazole and pyrrolidine moieties, which confer distinct chemical and biological properties.

Biological Activity

The compound 3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₁N₅O₂
  • Molecular Weight : 339.4 g/mol
  • CAS Number : 2034560-38-6

The structure features a benzimidazole moiety, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been suggested that compounds with similar structures can inhibit key enzymes involved in disease processes, such as proteases and kinases.
  • Interaction with Receptors : The presence of the benzimidazole group may allow for interactions with various receptors, including those involved in cancer pathways and immune responses.

Anticancer Activity

Several studies have evaluated the anticancer potential of related compounds. For example, derivatives with similar structural features demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

CompoundCell LineIC₅₀ (µM)
Compound AA54912.5
Compound BHeLa15.0
This compoundTBDTBD

Note: Specific IC₅₀ values for the compound were not identified in the literature.

Antimicrobial Activity

Research indicates that compounds with benzimidazole and pyrrolidine structures exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus.

Neuroprotective Effects

Preliminary studies have suggested that certain derivatives may possess neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress markers.

Study 1: In Vitro Anticancer Assessment

A study conducted on various benzimidazole derivatives found that modifications at the pyrrolidine site significantly influenced anticancer activity. The results indicated that specific substitutions could enhance potency against A549 cells.

Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of related compounds showed promising results against both bacterial and fungal strains, suggesting a broad spectrum of activity potentially applicable in clinical settings.

Properties

IUPAC Name

3-methoxy-1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-17-14-5-3-4-6-15(14)19(12)13-7-9-18(11-13)16(20)8-10-21-2/h3-6,13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFCOIFXFZMEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.